molecular formula C9H12ClNO3 B581382 (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol CAS No. 1186310-66-6

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

Cat. No.: B581382
CAS No.: 1186310-66-6
M. Wt: 217.649
InChI Key: AETBLKFNUDOPSK-UHFFFAOYSA-N
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Description

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol . It is a halogenated heterocyclic compound, specifically a chlorinated pyridine derivative. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its chlorinated pyridine structure. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is unique due to the presence of both the chlorinated pyridine ring and the methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-4,9,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETBLKFNUDOPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CN=C1Cl)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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